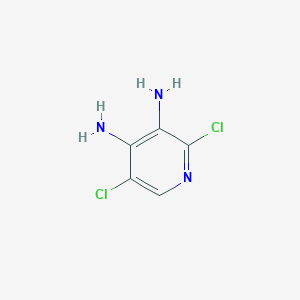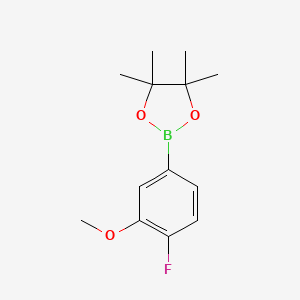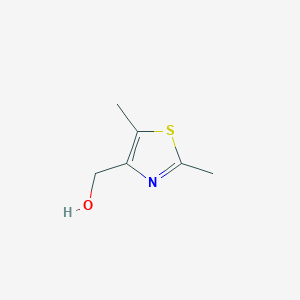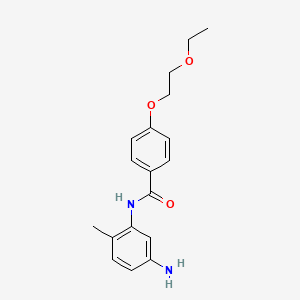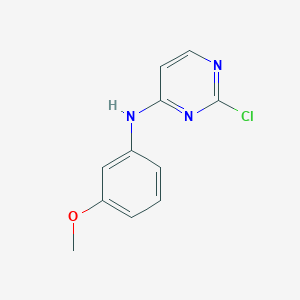
2-Cloro-N-(3-metoxifenil)pirimidin-4-amina
Descripción general
Descripción
The compound 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of a methoxyphenyl group and a chlorine atom in the compound suggests potential for significant biological activity, as seen in related compounds .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, other pyrimidine derivatives are synthesized through chlorination, aminisation, and cyclization reactions, indicating that the synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine would likely follow a comparable synthetic route involving chlorination and substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a related compound was confirmed to belong to the triclinic system, space group P-1 . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives exhibit a variety of chemical behaviors. For instance, acetylation and formylation reactions have been used to modify the pyrimidine core, and the resulting compounds can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . These reactions are indicative of the versatile chemistry that pyrimidine derivatives, including 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methoxy groups can affect the compound's polarity, solubility, and reactivity. The crystal structure and space group information provide insights into the compound's solid-state properties, which are important for its stability and formulation . Theoretical calculations such as density functional theory (DFT) can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity and potential as a drug candidate .
Aplicaciones Científicas De Investigación
Investigación Oncológica
2-Cloro-N-(3-metoxifenil)pirimidin-4-amina: es un compuesto que ha mostrado promesa en el campo de la oncología. Está estructuralmente relacionado con los derivados de piridopirimidina, que han sido estudiados por su potencial terapéutico en el tratamiento del cáncer. Por ejemplo, palbociclib, un fármaco desarrollado por Pfizer para el tratamiento del cáncer de mama, contiene una porción de piridopirimidina . La capacidad del compuesto para interferir con las vías de señalización celular lo convierte en un candidato para el desarrollo de fármacos contra el cáncer.
Agentes Antiinflamatorios
El andamiaje de piridopirimidina también está presente en moléculas como dilmapimod, que tiene una actividad potencial contra la artritis reumatoide . La analogía estructural sugiere que This compound podría modificarse para dirigirse a las vías inflamatorias, ofreciendo una nueva vía para crear agentes antiinflamatorios.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with acetyl-CoA carboxylase affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption are likely to include alterations in cell membrane integrity and cell signaling, but these effects would need to be confirmed through further study.
Result of Action
The compound has demonstrated antimicrobial activity in vitro, showing moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . The interaction between 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, leading to a decrease in fatty acid synthesis. Additionally, this compound has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Cellular Effects
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties . Furthermore, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine has been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine has been shown to inhibit the activity of nuclear factor κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of fatty acid synthesis and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic fate. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . The metabolic pathways of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine exhibits a high degree of lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular distribution and activity .
Propiedades
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKUDIRTBOIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



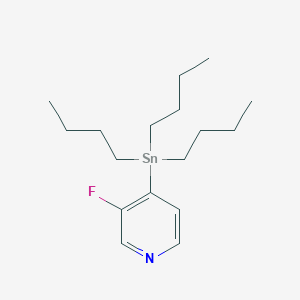
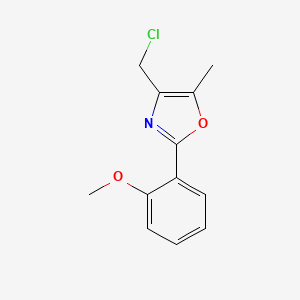

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

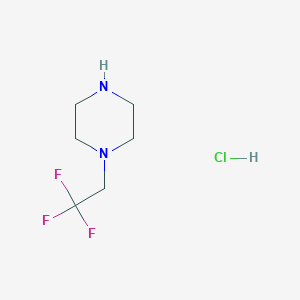
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
